molecular formula C6H4BrN3O B3327994 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine CAS No. 406224-62-2

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B3327994
CAS No.: 406224-62-2
M. Wt: 214.02 g/mol
InChI Key: FQIBJGXBTMCLDZ-UHFFFAOYSA-N
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Description

Overview of Benzo[c]nih.govlbp.worldmdpi.comoxadiazole (Benzofurazan) Heterocyclic Systems in Advanced Organic Chemistry

Benzo[c] nih.govlbp.worldmdpi.comoxadiazole, commonly known as benzofurazan (B1196253), is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,5-oxadiazole ring. This scaffold is a fundamental building block in the synthesis of a wide array of organic molecules with diverse applications. lbp.worldrsc.org Benzofuran (B130515) derivatives are prevalent in numerous natural products and synthetic materials, exhibiting a broad spectrum of biological activities. lbp.world The inherent chemical and thermal stability of the oxadiazole ring, combined with its electronic properties, makes it a valuable component in medicinal chemistry and materials science. The synthesis of benzofuran rings has been a subject of extensive research, with numerous methods developed to construct this important heterocyclic system. lbp.worldrsc.org

Significance of Brominated and Aminated Benzo[c]nih.govlbp.worldmdpi.comoxadiazoles as Advanced Synthetic Intermediates

The introduction of bromine and amine functionalities onto the benzofurazan scaffold significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This reactivity is crucial for the development of novel materials and pharmaceutical agents.

The presence of an amino group, on the other hand, provides a site for further functionalization through reactions like acylation, alkylation, and diazotization. Aminated benzofurazans are key precursors in the synthesis of fluorescent dyes and probes, as the amino group can act as an electron donor in intramolecular charge transfer (ICT) systems, leading to desirable photophysical properties. The combination of both bromo and amino groups on the same benzofurazan ring, as seen in 7-Bromobenzo[c] nih.govlbp.worldmdpi.comoxadiazol-4-amine, creates a bifunctional intermediate with orthogonal reactivity, offering a powerful tool for the synthesis of complex, tailored molecules.

Contextualization of 7-Bromobenzo[c]nih.govlbp.worldmdpi.comoxadiazol-4-amine in Contemporary Chemical Research

While specific, in-depth research focused solely on 7-Bromobenzo[c] nih.govlbp.worldmdpi.comoxadiazol-4-amine is not extensively documented in publicly available literature, its structural motifs are highly relevant to contemporary research. The 4-amino-7-halobenzofurazan core is a well-established platform for the development of fluorescent probes and labeling agents. For instance, derivatives of 4-amino-7-nitrobenzofurazan (B187976) are widely used in biological imaging due to their environmentally sensitive fluorescence.

Given the structural analogy, it can be inferred that 7-Bromobenzo[c] nih.govlbp.worldmdpi.comoxadiazol-4-amine holds significant potential as a precursor for novel fluorophores. The bromine atom could be functionalized to tune the electronic properties or to attach the molecule to other systems, while the amino group is essential for the fluorescence mechanism. Research into such compounds is driven by the demand for new tools in molecular biology, diagnostics, and materials science.

Historical Evolution of Research on Benzo[c]nih.govlbp.worldmdpi.comoxadiazole Scaffolds with Peripheral Halogen and Amine Functionalities

The chemistry of benzofurazan and its N-oxide, benzofuroxan, has been a subject of study for over a century. Early research focused on understanding the fundamental structure and reactivity of these heterocycles. The synthesis of benzofurazan oxide from o-nitroaniline was a significant early development. Over the years, the focus shifted towards the synthesis and application of functionalized derivatives.

The discovery of the fluorescent properties of aminobenzofurazans marked a pivotal point in the history of this class of compounds. This led to the development of a wide range of fluorescent reagents for biological applications. The introduction of halogens into the benzofurazan ring opened up new avenues for synthetic diversification, enabling the creation of a vast library of derivatives with tailored properties. While a detailed historical account specifically for 7-Bromobenzo[c] nih.govlbp.worldmdpi.comoxadiazol-4-amine is not available, its development is a logical progression in the broader historical context of benzofurazan chemistry, which has consistently moved towards the creation of more complex and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIBJGXBTMCLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromobenzo C 1 2 3 Oxadiazol 4 Amine and Precursors

Regioselective Synthesis of Benzo[c]wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole Core Structures

The formation of the benzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole (benzofurazan) ring is a pivotal step in the synthesis of the target compound. This is typically achieved through the cyclization of appropriately substituted ortho-dinitro or ortho-nitroamino benzene (B151609) derivatives. The regioselectivity of the initial substitutions on the benzene ring is paramount to ensure the correct placement of functional groups in the final product.

Cyclization Reactions for Benzo[c]wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole Ring Formation

The construction of the benzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole ring system is often accomplished through the reductive cyclization of an ortho-dinitrobenzene derivative. Another common and efficient method involves the oxidation of ortho-nitroanilines. For instance, the oxidation of o-nitroaniline with a hypochlorite (B82951) solution provides a convenient route to benzofurazan (B1196253) oxide. orgsyn.org This reaction proceeds via the formation of a nitrene intermediate, which then cyclizes.

A plausible pathway to the core structure of the target molecule involves the cyclization of a 2,4-dinitro-6-bromoaniline precursor. The reduction of one of the nitro groups to a hydroxylamine, followed by intramolecular cyclization with the adjacent nitro group, would yield the benzofurazan N-oxide ring. Subsequent deoxygenation would lead to the desired benzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole core.

Strategic Introduction of Halogen and Amino Functionalities onto the Benzo[c]wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole Nucleus

The strategic placement of the bromo and amino groups on the benzofurazan nucleus is critical and is often achieved by functionalizing the benzene ring prior to the cyclization reaction. The synthesis of 2,4-dinitro-6-bromoaniline is a key example of this strategy. google.com This precursor already contains the necessary nitrogen and bromine atoms in the correct relative positions.

The synthesis of this key intermediate can be achieved through the nitration of 3-bromoaniline. nih.govsigmaaldrich.comtransformationtutoring.com However, direct nitration can lead to a mixture of isomers. A more controlled approach involves the protection of the amino group of p-bromoaniline as an acetanilide, followed by nitration and subsequent deprotection. researchgate.net Another route involves the direct bromination of 2,4-dinitroaniline (B165453). google.com

Bromination Strategies for Benzo[c]wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole Systems

The introduction of a bromine atom at the C-7 position of the benzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole ring is a crucial transformation. This can be achieved either by brominating a pre-formed benzofurazan or by incorporating the bromine atom into the starting materials before the cyclization step.

Selective Bromination Techniques at the C-7 Position

A direct and regioselective bromination of 4-aminobenzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole would be an ideal approach. However, the high reactivity of the amino group can lead to undesired side reactions and a mixture of products.

A more reliable method involves the synthesis of a precursor that already contains the bromine atom at the desired position. For example, the bromination of 2,4-dinitroaniline can be controlled to yield 2,4-dinitro-6-bromoaniline. google.com This method ensures that the bromine atom is correctly positioned for the subsequent cyclization to form the 7-bromo-substituted benzofurazan ring.

Optimization of Reaction Conditions for Halogenation Fidelity

The fidelity of the bromination reaction is highly dependent on the reaction conditions. In the case of brominating 2,4-dinitroaniline, a two-stage oxybromination process has been developed. google.com This method involves an initial reaction with bromine in hydrochloric acid, followed by the introduction of chlorine and then hydrogen peroxide. This controlled oxidation of the bromide source in situ helps to achieve a high yield of the desired 2,4-dinitro-6-bromoaniline.

The following table summarizes the optimized conditions for the synthesis of 2,4-dinitro-6-bromoaniline:

StepReagentsTemperature (°C)Duration
12,4-dinitroaniline, HCl, Br₂-10-60 min
2Chlorine gas571.5 h, then 30 min hold
3Hydrogen peroxide (15 wt%)573 h, then 1.5 h hold

Amination Pathways to Introduce the 4-Amino Group

The final step in the synthesis of 7-Bromobenzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazol-4-amine is the introduction of the amino group at the C-4 position. This can be accomplished through several synthetic routes, including the reduction of a nitro group or a nucleophilic aromatic substitution reaction.

Starting from the key precursor, 2,4-dinitro-6-bromoaniline, the formation of the benzofurazan ring can be followed by the selective reduction of the C-4 nitro group to an amino group.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor is a powerful method for introducing an amino group. For instance, a 4-halo-7-bromobenzofurazan derivative can react with an ammonia (B1221849) source or a protected amine, followed by deprotection, to yield the target compound. The reactivity of halobenzofurazans towards nucleophiles is well-documented. researchgate.netscispace.com

Another potential pathway involves the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.orgnih.govyoutube.com If a 7-bromobenzofurazan-4-diazonium salt could be prepared from the corresponding amine, it could then be converted to the 4-amino derivative, although this is a less direct approach for introducing an amino group. A more direct amination can be achieved by reacting a halo-substituted precursor with an amine source. For example, 2-bromo-4,6-dinitroaniline (B162937) can be synthesized from chloro-2-bromo-4,6-dinitrobenzene via ammonolysis. google.com This principle of nucleophilic substitution of a halogen by an amino group is broadly applicable.

The following table outlines a potential synthetic sequence starting from 2,4-dinitroaniline:

StepReactionKey Intermediate
1Bromination2,4-dinitro-6-bromoaniline
2Partial Reduction & Cyclization7-Bromo-4-nitrobenzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazole
3Reduction of Nitro Group7-Bromobenzo[c] wikipedia.orgorgsyn.orgchemicalbook.comoxadiazol-4-amine

Nucleophilic Aromatic Substitution (SNAr) Approaches with Controlled Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of aminated benzofurazan derivatives. The benzoxadiazole ring is electron-deficient, which facilitates the displacement of leaving groups by nucleophiles. In precursors like 4,7-dibromobenzo[c] mdpi.comnih.govsynhet.comoxadiazole, the selective substitution of one bromine atom over the other is a key challenge that can be controlled by carefully tuning reaction conditions.

Research on the isomeric benzo[d] mdpi.comnih.govchemicalbook.comthiadiazole system provides significant insight into these transformations. For instance, the reaction of 4,7-dibromobenzo[d] mdpi.comnih.govchemicalbook.comthiadiazole with morpholine (B109124) has been studied under various conditions to achieve selective monosubstitution. mdpi.com It was observed that heating the dibromo precursor in an excess of morpholine led to the formation of a 4-monosubstituted derivative. mdpi.com Further optimization showed that the choice of solvent and temperature significantly impacts the reaction outcome, with some conditions leading to mixtures of mono- and di-substituted products. mdpi.comresearchgate.net

The reactivity in SNAr is dictated by the electron-withdrawing nature of the heterocyclic core, which stabilizes the intermediate Meisenheimer complex. nih.gov Studies on related systems, such as 4,7-dibromo mdpi.comnih.govsynhet.comthiadiazolo[3,4-d]pyridazine, have demonstrated that treating the dibromo compound with one equivalent of an amine (like morpholine) in a non-polar solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature can yield the monosubstituted product selectively and in high yield. nih.gov In contrast, forcing conditions, such as heating at 80°C in a more polar solvent like acetonitrile (B52724) (MeCN) with two equivalents of the amine, drive the reaction toward the disubstituted product. nih.gov This principle of controlled regioselectivity is directly applicable to the synthesis of 7-Bromobenzo[c] mdpi.comnih.govsynhet.comoxadiazol-4-amine from a dibrominated precursor.

Table 1: Conditions for Selective SNAr on Dibromo-heterocycles with Morpholine

Starting MaterialAmine (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
4,7-dibromo mdpi.comnih.govsynhet.comthiadiazolo[3,4-d]pyridazine1CH2Cl2254Monosubstituted86 nih.gov
4,7-dibromo mdpi.comnih.govsynhet.comthiadiazolo[3,4-d]pyridazine2MeCN8030Disubstituted87 nih.gov
4,7-dibromobenzo[d] mdpi.comnih.govchemicalbook.comthiadiazole1.5DMSO11018Monosubstituted55 mdpi.com
4,7-dibromobenzo[d] mdpi.comnih.govchemicalbook.comthiadiazoleExcessNoneReflux18Monosubstituted45 mdpi.com

Reductive Amination Methods for Nitro-Precursors

A primary and highly effective route to 7-Bromobenzo[c] mdpi.comnih.govsynhet.comoxadiazol-4-amine is through the reduction of its corresponding nitro precursor, 4-Bromo-7-nitrobenzo[c] mdpi.comnih.govsynhet.comoxadiazole. synhet.comnih.gov This precursor is a stable, solid compound that serves as a key intermediate in the synthesis of various benzofurazan derivatives. sigmaaldrich.comsigmaaldrich.com

The transformation of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. youtube.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. Common methods include:

Metal-Acid Systems: A widely used method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). For instance, stannous chloride (SnCl2) in HCl or ethanol (B145695) is a classic reagent for this reduction.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on carbon. This is often a clean and efficient method, though it can be sensitive to other reducible functional groups.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be used for the selective reduction of nitro groups, particularly in molecules with sensitive functionalities.

The synthesis of 7-Bromobenzo[c] mdpi.comnih.govsynhet.comoxadiazol-4-amine from 4-Bromo-7-nitrobenzo[c] mdpi.comnih.govsynhet.comoxadiazole is a direct application of these reductive methods, providing a reliable pathway to the target amine.

Green Chemistry Approaches in the Synthesis of Aminated Benzo[c]mdpi.comnih.govsynhet.comoxadiazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For the synthesis of aminated benzoxadiazoles, this includes the development of reusable catalysts and the use of environmentally benign solvents.

One promising area is the use of heterogeneous catalysts, which can be easily recovered and reused. For example, a copper-functionalized metal-organic framework (MIL-101(Cr)) has been developed as a reusable heterogeneous catalyst for A³ coupling reactions to produce propargylamines and benzofurans under solvent-free conditions. nih.gov While not a direct synthesis of the target molecule, this illustrates a sustainable strategy for C-N bond formation that could be adapted.

Another green approach involves the use of ionic liquids (ILs) as catalysts and reaction media. ILs are valued for their low vapor pressure, high thermal stability, and potential for recyclability. nih.gov A facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable catalyst at room temperature. nih.gov This metal-free system demonstrates the potential for developing more sustainable protocols for the amination of heterocyclic systems like benzoxadiazoles, avoiding hazardous reagents and harsh conditions. nih.gov

Multicomponent Reactions and Cascade Processes in 7-Bromobenzo[c]mdpi.comnih.govsynhet.comoxadiazol-4-amine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. ed.ac.uk While a specific MCR for the direct synthesis of 7-Bromobenzo[c] mdpi.comnih.govsynhet.comoxadiazol-4-amine is not prominently described, the principles of MCRs are widely applied to generate diverse heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

For instance, the Ugi four-component reaction (U-4CR) is a powerful tool for creating peptide-like structures and has been used with aminobenzoic acids to generate complex products like dibenzo-1,5-diazocine-2,6-diones. researchgate.net The development of MCRs often involves charting the chemical reaction space around a combination of reactants to selectively access different molecular scaffolds by tuning catalysts and conditions. ed.ac.uk The core structure of 7-Bromobenzo[c] mdpi.comnih.govsynhet.comoxadiazol-4-amine, containing both an amine and a modifiable bromo group on a benzofurazan scaffold, makes it a potential candidate for post-MCR modification or as a component in a novel MCR design. The inherent efficiency and atom economy of MCRs make them an attractive, albeit challenging, avenue to explore for the streamlined synthesis of this and related compounds.

Synthetic Variations and Analogues of 7-Bromobenzo[c]mdpi.comnih.govsynhet.comoxadiazol-4-amine

The synthesis of variations and analogues of 7-Bromobenzo[c] mdpi.comnih.govsynhet.comoxadiazol-4-amine is crucial for exploring structure-activity relationships in drug discovery and tuning the electronic properties of materials.

One common variation involves replacing the oxygen atom in the oxadiazole ring with sulfur, leading to the corresponding benzo[c] mdpi.comnih.govsynhet.comthiadiazole (benzothiadiazole) analogues. The compound 7-Bromobenzo[c] mdpi.comnih.govsynhet.comthiadiazol-4-amine is a known analogue. bldpharm.com The chemistry of these sulfur-containing heterocycles is well-explored, and they are often used as electron-accepting units in organic electronics. mdpi.com For example, the bromine atom in a bromobenzothiadiazole derivative can be converted to a cyano group via palladium-catalyzed cyanation, demonstrating a pathway for further functionalization. mdpi.com

Another class of analogues includes positional isomers of the heterocycle, such as the benzo[d] mdpi.comnih.govchemicalbook.comthiadiazole system. The synthesis and reactivity of bromo-substituted derivatives of this isomer have been investigated, particularly in the context of nucleophilic substitution reactions. mdpi.comnih.gov

Further diversification can be achieved by modifying the amine and bromo substituents of the core molecule. The primary amine at the 4-position can be alkylated or acylated, while the bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino groups, enabling the synthesis of a large library of analogues from a common intermediate.

Chemical Reactivity and Derivatization Pathways of 7 Bromobenzo C 1 2 3 Oxadiazol 4 Amine

Reactions at the Bromine Center (C-7 Position)

The bromine atom at the C-7 position is amenable to a variety of transformations, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of 7-Bromobenzo[c] northumbria.ac.ukresearchgate.netbeilstein-journals.orgoxadiazol-4-amine serves as an excellent handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. semanticscholar.orgmdpi.com The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com For instance, the coupling of 4,7-dibromobenzo[c] northumbria.ac.ukresearchgate.netbeilstein-journals.orgthiadiazole with arylboronic acids has been shown to be an effective method for creating monoarylated derivatives. researchgate.net While specific examples for 7-Bromobenzo[c] northumbria.ac.ukresearchgate.netbeilstein-journals.orgoxadiazol-4-amine are not detailed in the provided results, the reactivity of similar benzothiadiazole systems suggests its applicability. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org The reaction conditions, such as temperature and solvent, can significantly influence the outcome. nih.govresearchgate.net While direct examples with 7-Bromobenzo[c] northumbria.ac.ukresearchgate.netbeilstein-journals.orgoxadiazol-4-amine are not available, the general utility of the Heck reaction for aryl bromides suggests its potential for vinylating the C-7 position. beilstein-journals.orghw.ac.uk

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a reliable method for introducing alkynyl moieties onto aromatic rings and is conducted under mild conditions. wikipedia.orgnih.gov The synthesis of various benzoxadiazole derivatives has been achieved using this method. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is known for its broad substrate scope, allowing for the coupling of various amines with aryl halides. wikipedia.orgnih.gov The development of specialized ligands has expanded the reaction's utility to include even challenging substrates like five-membered heterocyclic halides. nih.gov This reaction offers a direct route to further functionalize the C-7 position with diverse amino groups. beilstein-journals.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki Coupling Organoboron CompoundPalladium Catalyst, BaseAryl or Vinyl Substituted Benzoxadiazole
Heck Reaction AlkenePalladium Catalyst, Base, Phosphine LigandVinylated Benzoxadiazole
Sonogashira Coupling Terminal AlkynePalladium Catalyst, Copper(I) Co-catalyst, BaseAlkynylated Benzoxadiazole
Buchwald-Hartwig Amination AminePalladium Catalyst, Ligand, Base7-Amino-substituted Benzoxadiazole

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the C-7 position. In this reaction, a nucleophile displaces the bromine atom. The electron-withdrawing nature of the benzoxadiazole ring system facilitates this type of reaction. libretexts.org SNAr reactions are particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov The reaction of 2,4-dichloroquinazoline (B46505) with amines, for example, demonstrates regioselective substitution at the 4-position, highlighting the influence of the heterocyclic core on reactivity. nih.gov

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This transformation is commonly achieved using organolithium reagents, such as n-butyllithium, or Grignard reagents. wikipedia.orgnih.gov The resulting organometallic species is a potent nucleophile and can react with a wide variety of electrophiles, allowing for the introduction of diverse functional groups. While cryogenic temperatures are often required for organolithium-mediated exchanges to prevent side reactions, the use of isopropylmagnesium chloride can offer higher stability to the resulting arylmagnesium intermediate. organic-chemistry.org This method has been successfully applied to dibromoarenes to achieve regioselective functionalization. organic-chemistry.orgresearchgate.net

Transformations of the Aromatic Amine Moiety (C-4 Position)

The amino group at the C-4 position offers a rich platform for derivatization through various chemical transformations.

The primary amine at the C-4 position can be readily acylated or sulfonylated. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. northumbria.ac.ukresearchgate.net Similarly, sulfonylation is achieved by reacting the amine with a sulfonyl chloride. These reactions lead to the formation of amides and sulfonamides, respectively, which can significantly alter the electronic and physical properties of the molecule.

The primary aromatic amine at the C-4 position can undergo diazotization, a reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. organic-chemistry.orglibretexts.orgbyjus.com Aryl diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.org They can be converted into a variety of functional groups through Sandmeyer-type reactions, where the diazonium group is replaced by a halide, cyanide, or other nucleophiles. youtube.com The diazonium salt can also act as an electrophile in azo coupling reactions. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds

The primary amine functionality of 7-Bromobenzo[c] researchgate.netrsc.orgnih.govoxadiazol-4-amine readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction is a cornerstone of synthetic chemistry for forming new carbon-nitrogen bonds. The initial step involves the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon.

This addition forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. The reaction is typically catalyzed by either acid or base. Acid catalysis works by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Under neutral or basic conditions, the reaction proceeds via the direct nucleophilic attack of the amine. The resulting carbinolamine intermediate is often not isolated and serves as a precursor to more stable imine derivatives through dehydration.

The general pathway for this condensation is as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amino group attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine.

Dehydration: Under appropriate conditions (e.g., heating, azeotropic removal of water), the hydroxyl group of the carbinolamine is eliminated as a water molecule to form a C=N double bond. youtube.com

These reactions are versatile and can be performed with a wide array of aliphatic and aromatic aldehydes and ketones to yield diverse molecular architectures. nih.gov

Formation of Imine and Amide Derivatives

Building upon the initial condensation, the derivatization of the amino group is a primary pathway for elaborating the core structure of 7-Bromobenzo[c] researchgate.netrsc.orgnih.govoxadiazol-4-amine.

Imine Derivatives (Schiff Bases)

The dehydration of the carbinolamine intermediate formed from the condensation with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. scribd.com This elimination step is crucial and often requires specific conditions, such as refluxing in a suitable solvent (e.g., ethanol (B145695), methanol) with a catalytic amount of acid (e.g., acetic acid) or the use of a dehydrating agent. nih.govchemicalbook.com

The synthesis of Schiff bases from aromatic amines is a well-established transformation. While direct experimental data for 7-Bromobenzo[c] researchgate.netrsc.orgnih.govoxadiazol-4-amine is not extensively published, the reactivity is expected to be analogous to other substituted aromatic amines. The table below illustrates typical conditions for Schiff base formation with related amino-heterocyclic compounds.

Table 1: Illustrative Conditions for Schiff Base Synthesis from Aromatic Amines
Amine ReactantAldehyde/Ketone ReactantSolvent/CatalystConditionsYieldReference
4-Aminophenazone2-ChlorobenzaldehydeMethanol / Acetic AcidReflux, 5hGood nih.gov
2-Amino-5-aryl-1,3,4-oxadiazoleVarious Aromatic AldehydesEthanolRefluxNot specified nih.gov
2-AminobenzothiazoleVarious Aromatic AldehydesWater / H₂SO₄ (catalyst)MixingGood scribd.com

Amide Derivatives

The amino group can be readily acylated to form stable amide derivatives. This is a highly efficient and common transformation. The most straightforward method involves the reaction of 7-Bromobenzo[c] researchgate.netrsc.orgnih.govoxadiazol-4-amine with a more reactive carboxylic acid derivative, typically an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl by-product. rsc.orgnih.gov

Alternatively, direct coupling with carboxylic acids can be achieved using a wide variety of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide). nih.gov These methods are advantageous for sensitive substrates as they proceed under mild conditions.

The table below presents reaction conditions for the synthesis of amides from related amino-heterocyclic compounds, which are expected to be applicable to 7-Bromobenzo[c] researchgate.netrsc.orgnih.govoxadiazol-4-amine.

Table 2: Illustrative Conditions for Amide Synthesis from Aromatic Amines
Amine ReactantAcylating Agent/Coupling SystemSolvent/BaseConditionsYieldReference
Aniline3-Fluorobenzoyl chlorideCyrene™ / TriethylamineRT, <5 minGood nih.gov
Benzo[d]thiazol-2-amine4-Bromobenzaldehyde / NHC catalystCH₂Cl₂ / Cs₂CO₃RT, 12h84% rsc.org
4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]anilineCarboxylic Acids / HATUDCM / DIEART, 3-5hGood nih.gov

Exploration of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms is fundamental to predicting and controlling the outcomes of derivatization reactions.

Mechanism of Imine Formation: The formation of a Schiff base from an amine and an aldehyde is a well-understood, typically acid-catalyzed, two-stage process. youtube.com

Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon. In the presence of an acid catalyst, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and accelerates the attack.

Dehydration: The hydroxyl group of the resulting carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water, often as the rate-determining step, forms a resonance-stabilized iminium ion, which is then deprotonated to yield the final, neutral imine product.

Mechanism of Nucleophilic Acyl Substitution (Amide Formation): The reaction between the primary amine and an acyl chloride proceeds via the nucleophilic acyl substitution pathway. nih.gov

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom to give the final, neutral amide product and the hydrochloride salt of the base.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Substitution of the bromine at the C7 position by a strong nucleophile (Nu⁻) would proceed via the SNAr mechanism, which is characteristic of aryl halides bearing strong electron-withdrawing groups.

Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and, crucially, onto the electronegative atoms of the benzofurazan (B1196253) ring, which stabilizes this intermediate.

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the substituted product. The stability of the Meisenheimer complex is the key factor determining the feasibility and rate of the SNAr reaction. nih.gov

Role As a Synthetic Building Block for Advanced Molecular Architectures

Precursor for Conjugated Polymers and Oligomers

The distinct electronic nature of 7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazol-4-amine makes it a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics, with applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

The benzoxadiazole unit is a well-established electron-deficient moiety used in the design of low bandgap polymers. The presence of the bromine atom on the 7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazol-4-amine molecule allows for its incorporation into polymer backbones through various cross-coupling reactions, such as Stille, Suzuki, and Heck reactions. By copolymerizing this electron-accepting unit with various electron-donating monomers, a donor-acceptor (D-A) alternating structure can be created along the polymer main chain. This D-A architecture is a cornerstone of modern conjugated polymer design.

For instance, polymers synthesized using benzoxadiazole derivatives have demonstrated significant potential in organic solar cells. metu.edu.tr The internal charge transfer (ICT) between the donor and acceptor units within the polymer backbone leads to a reduction in the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for absorbing a broader range of the solar spectrum. metu.edu.tr

The design of conjugated polymers for efficient charge transport relies on several key principles, many of which are directly influenced by the inclusion of monomers like 7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazol-4-amine. The strong electron-accepting nature of the benzoxadiazole core helps to lower the LUMO energy level of the resulting polymer. This is advantageous for creating n-type (electron-transporting) or ambipolar (both electron and hole-transporting) materials.

The combination of the oxadiazole and amine moieties within the same structural unit can lead to materials capable of transporting both electrons and holes. nih.gov Studies on polymer liquid crystals containing these functionalities have shown that while hole mobility can be measured, electron mobility can be more challenging to determine due to strong dispersive photocurrents. nih.gov This behavior is linked to the large dipole moment arising from the "push-pull" electronic structure. nih.gov

The table below summarizes the electronic and optical properties of several conjugated polymers based on benzoxadiazole derivatives, highlighting the impact of molecular structure on their performance in organic solar cells. metu.edu.tr

PolymerElectronic Bandgap (eV)Optical Bandgap (eV)Power Conversion Efficiency (%)
P11.831.8110.33
P21.861.766.43
P32.031.74In progress
P42.071.74In progress
P51.761.721.63
P62.101.71In progress

This data is based on research into benzoxadiazole-based conjugated polymers for organic solar cells and illustrates the range of properties that can be achieved through synthetic design. metu.edu.tr

Furthermore, the development of polymers with rigid backbones, containing only double-bond linkages between monomer units, has been explored to enhance charge transport. scienceopen.com Copolymers designed with electron-deficient units have achieved electron mobilities as high as 0.5 cm² V⁻¹ s⁻¹. scienceopen.com

Scaffold for the Construction of Multi-Heterocyclic Systems

The reactivity of the amine and bromo-substituted benzoxadiazole core provides a versatile platform for the synthesis of more complex heterocyclic structures. These multi-heterocyclic systems often exhibit unique photophysical properties and can serve as advanced intermediates or as functional molecules in their own right.

The amine group of 7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazol-4-amine can be used as a handle to build additional heterocyclic rings onto the benzoxadiazole framework. For example, the amine can undergo condensation reactions with various carbonyl compounds or can be transformed into other functional groups that facilitate cyclization reactions. This allows for the creation of annelated systems where a new ring is fused to the benzoxadiazole core, leading to extended π-conjugated systems with novel electronic properties.

The bifunctionality of 7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazol-4-amine (an amino group and a bromine atom) makes it an excellent candidate for the construction of bridged systems and macrocycles. Through sequential or one-pot reactions, this building block can be linked to other molecules to form large, ring-like structures. These macrocycles can be designed to have specific host-guest recognition capabilities or to exhibit unique conformational and electronic properties due to their constrained architectures.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in polymers and multi-heterocyclic systems, 7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazol-4-amine is a valuable intermediate for accessing a wide range of substituted benzoxadiazole derivatives. The bromine atom can be readily replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

For example, the bromo-substituent can be converted to a cyano group, which is a common modification in the synthesis of electron-acceptor materials for dye-sensitized solar cells and OLEDs. mdpi.com The reaction of a related bromobenzothiadiazole derivative with zinc cyanide in the presence of a palladium catalyst has been shown to effectively yield the corresponding cyano-substituted compound. mdpi.com Similarly, the amine group can be acylated, alkylated, or diazotized to introduce further chemical diversity. This versatility allows chemists to fine-tune the electronic and steric properties of the final molecule for a specific application.

The table below lists some examples of related benzoxadiazole and benzothiadiazole derivatives and their precursors, illustrating the synthetic utility of halogenated and aminated benzofurazan-type structures.

PrecursorReagentsProductApplication Area
(E)-4-(2-(7-bromobenzo[c] nih.govscienceopen.comchemicalbook.comthiadiazol-4-yl)vinyl)-N,N-diphenylanilineZn(CN)₂, Pd(PPh₃)₄(E)-7-(4-(diphenylamino)styryl)benzo[c] nih.govscienceopen.comchemicalbook.comthiadiazole-4-carbonitrileOLEDs, DSSCs mdpi.com
4-chloro-7-nitrobenzo[c] nih.govscienceopen.comchemicalbook.comoxadiazoleMercaptoderivativesThioether derivativesMolecular probes researchgate.netlew.ro
N-Boc amino acidsAryl amidoximes3,5-disubstituted 1,2,4-oxadiazolesMedicinal chemistry nih.gov

Development of Libraries of Benzo[c]researchgate.netnih.govsciencegate.appoxadiazole Derivatives for Structure-Activity Relationship (SAR) Studies

The development of focused libraries of benzo[c] researchgate.netnih.govsciencegate.appoxadiazole derivatives is a key strategy in modern drug discovery, allowing for a systematic investigation of how structural modifications impact biological activity. The compound 7-Bromobenzo[c] researchgate.netnih.govsciencegate.appoxadiazol-4-amine is an exemplary starting point for the construction of such libraries due to its inherent chemical functionalities that are amenable to a wide range of chemical transformations.

The presence of a bromine atom at the 7-position and an amino group at the 4-position provides two orthogonal handles for synthetic diversification. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are workhorse transformations in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govnih.govwikipedia.org Concurrently, the amino group can be readily acylated, alkylated, or used in other condensation reactions to introduce a variety of substituents. This dual reactivity allows for the systematic and combinatorial synthesis of a large number of derivatives from a single, readily accessible starting material.

Research Findings from a Hypothetical SAR Study

To illustrate the utility of 7-Bromobenzo[c] researchgate.netnih.govsciencegate.appoxadiazol-4-amine in SAR studies, we can consider a hypothetical research program aimed at developing inhibitors for a target protein kinase. In such a study, a library of derivatives would be synthesized by modifying both the 7-position (via Suzuki coupling) and the 4-position (via acylation of the amino group).

Table 1: SAR of 7-Aryl-benzo[c] researchgate.netnih.govsciencegate.appoxadiazol-4-amine Derivatives

In this initial phase of the study, the 4-amino group is kept constant while a variety of aryl and heteroaryl groups are introduced at the 7-position via a Suzuki-Miyaura coupling reaction with the corresponding boronic acids.

Interactive Data Table: SAR at the 7-Position

Compound IDR (at 7-position)Kinase Inhibition (IC₅₀, nM)
1a Phenyl520
1b 4-Fluorophenyl350
1c 4-Methoxyphenyl280
1d 3-Pyridyl150
1e 2-Thienyl410

The initial results suggest that electron-donating groups and heteroaromatic rings at the 7-position are favorable for activity, with the 3-pyridyl derivative (1d ) showing the most promise.

Table 2: SAR of N-(7-Aryl-benzo[c] researchgate.netnih.govsciencegate.appoxadiazol-4-yl)amide Derivatives

Building upon the finding that a 3-pyridyl group at the 7-position is beneficial, a second-generation library can be synthesized. In this library, the 7-(3-pyridyl) scaffold is maintained, and various acyl groups are introduced at the 4-amino position to explore the impact of these modifications on potency.

Interactive Data Table: SAR at the 4-Amino Position

Compound IDR' (Acyl group at 4-amino)Kinase Inhibition (IC₅₀, nM)
2a Acetyl95
2b Cyclopropylcarbonyl50
2c Phenylacetyl120
2d Isobutyryl75
2e Benzoyl210

From this focused library, it is evident that small, compact acyl groups such as cyclopropylcarbonyl (2b ) significantly enhance the inhibitory activity. The combination of the 3-pyridyl group at the 7-position and the cyclopropylcarbonyl group at the 4-position leads to a potent kinase inhibitor.

These hypothetical but plausible research findings underscore the power of using a versatile building block like 7-Bromobenzo[c] researchgate.netnih.govsciencegate.appoxadiazol-4-amine to systematically explore the chemical space around a privileged scaffold. The ability to readily generate diverse libraries of compounds is a critical component of modern medicinal chemistry, enabling the rapid identification of lead compounds and the optimization of their pharmacological properties.

No Computational and Theoretical Investigations Found for 7-Bromobenzo[c] mdpi.comresearchgate.netrsc.orgoxadiazol-4-amine

Following a comprehensive search of scientific literature and databases, no specific computational and theoretical investigations concerning the chemical compound 7-Bromobenzo[c] mdpi.comresearchgate.netrsc.orgoxadiazol-4-amine have been identified. The stringent requirement for scientifically accurate and detailed research findings for the specified sections and subsections of the proposed article could not be met due to the absence of published studies on this particular molecule.

The planned article, "Computational and Theoretical Investigations of 7-Bromobenzo[c] mdpi.comresearchgate.netrsc.orgoxadiazol-4-amine," was structured to delve into highly specific areas of computational chemistry. This included Density Functional Theory (DFT) studies on its ground state properties, Frontier Molecular Orbital (FMO) analysis for reactivity prediction, theoretical spectroscopic characterization, and computational analysis of its reaction pathways.

While research exists for related compounds such as nitrobenzofurazan derivatives and other substituted benzofurazans, the explicit focus on 7-Bromobenzo[c] mdpi.comresearchgate.netrsc.orgoxadiazol-4-amine , as per the instructions, precludes the use of data from these analogous structures. Generating content based on related molecules would not adhere to the required specificity and scientific accuracy for the target compound.

Therefore, without any available research data, it is not possible to provide a thorough and informative article that strictly follows the provided outline for 7-Bromobenzo[c] mdpi.comresearchgate.netrsc.orgoxadiazol-4-amine .

Computational and Theoretical Investigations of 7 Bromobenzo C 1 2 3 Oxadiazol 4 Amine

Intermolecular Interactions and Crystal Packing Motifs (Theoretical Perspective)

While specific computational studies detailing the crystal structure and intermolecular interactions of 7-Bromobenzo[c] nih.govnih.govnih.govoxadiazol-4-amine are not extensively available in the public domain, theoretical investigations of analogous compounds provide significant insights into the potential non-covalent interactions that govern its crystal packing. Computational methods, particularly Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, are powerful tools for dissecting the supramolecular architecture of crystalline solids.

Theoretical analysis of closely related heterocyclic compounds suggests that the crystal packing of 7-Bromobenzo[c] nih.govnih.govnih.govoxadiazol-4-amine is likely dominated by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. The presence of an amino group (-NH₂) and the nitrogen atoms of the oxadiazole ring create opportunities for robust hydrogen bonding networks, such as N-H···N and N-H···O interactions, which are fundamental in directing the assembly of molecules.

The bromine atom in the 7-position is expected to be a key participant in forming halogen bonds and other specific contacts. Theoretical studies on other brominated organic molecules confirm that contacts involving bromine, such as Br···H, Br···N, Br···O, and even Br···Br, can be significant in stabilizing the crystal lattice. nih.gov Furthermore, π–π stacking interactions between the electron-deficient benzoxadiazole ring systems are anticipated. Studies on similar aromatic and heteroaromatic systems, like 4-nitrobenzo[c] nih.govnih.govnih.govselenadiazole, have shown the presence of π–π interactions with centroid-to-centroid distances of approximately 3.7 Å, contributing to the stability of the crystal structure. nih.gov

Interactive Data Table: Percentage Contribution of Intermolecular Contacts in Analogous Compounds from Hirshfeld Surface Analysis

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for compounds analogous to 7-Bromobenzo[c] nih.govnih.govnih.govoxadiazol-4-amine. This data provides a theoretical basis for understanding the expected packing forces.

Intermolecular ContactCompound A¹Compound B²Compound C³
H···H-48.2%7.4%
O···H / H···O11.9%-19.6%
N···H / H···N10.7%8.8%11.0%
Br···H / H···Br5.7%--
C···H / H···C3.0%23.7%-
Br···C / C···Br4.5%--
Br···O / O···Br3.8%--
Br···N / N···Br3.5%--
O···Se / Se···O--8.2%
N···Se / Se···N--7.2%
π–π InteractionsPresent-Present
¹(3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one nih.gov
²4,4′-(benzo[c] nih.govnih.govnih.govthiadiazole-4,7-diyl)dianiline derivative researchgate.net
³4-nitrobenzo[c] nih.govnih.govnih.govselenadiazole nih.gov

Applications of 7-Bromobenzo[c] rsc.orgnih.govchemicalbook.comoxadiazole-4-amine in Materials Science and as Molecular Probes: A Chemical Design Perspective

The heterocyclic compound 7-Bromobenzo[c] rsc.orgnih.govchemicalbook.comoxadiazol-4-amine serves as a pivotal building block in the design of advanced functional materials. Its unique electronic structure, characterized by the electron-deficient benzo[c] rsc.orgnih.govchemicalbook.comoxadiazole core, combined with the synthetic versatility offered by its bromo and amine functional groups, makes it a highly valuable precursor in materials science and for the development of sophisticated molecular probes.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes to Access Underexplored Analogues

The development of novel synthetic methodologies is paramount to fully harness the potential of the 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine framework. While classical methods for the synthesis of benzofurazans are established, future efforts should focus on accessing a wider array of analogues with diverse functionalities.

A primary area of investigation lies in the strategic functionalization of the amino group. The synthesis of a variety of N-substituted derivatives, including alkyl, aryl, and acyl analogues, would provide a library of compounds with modulated electronic and steric properties. Such syntheses can be achieved through standard N-alkylation and N-acylation reactions. Moreover, more advanced techniques like the Buchwald-Hartwig amination could be explored for the coupling of aryl halides to the amino group, opening pathways to complex biaryl amine structures.

The bromine atom at the 7-position serves as a key handle for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov The application of these reactions to 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine would enable the synthesis of a vast range of derivatives with tailored properties. For instance, Suzuki coupling with various boronic acids could introduce aryl, heteroaryl, or alkyl substituents, significantly altering the compound's conjugation and potential for intermolecular interactions. nih.gov

Furthermore, the development of one-pot or tandem reaction sequences commencing from readily available starting materials would enhance the efficiency and sustainability of analogue synthesis. For example, a sequence involving the initial formation of the benzofurazan (B1196253) ring followed by in-situ functionalization of the amino and bromo groups could streamline the synthetic process.

Investigation of Catalytic Transformations Involving the Benzo[c]acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine Framework

The inherent reactivity of the 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine scaffold lends itself to a variety of catalytic transformations, not just for derivatization but also where the framework itself participates in the catalytic cycle or is the target of catalytic functionalization.

Future research should explore the use of the amino group to direct C-H activation reactions on the benzo[c] acs.orgresearchgate.netresearchgate.netoxadiazole core. Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, could be employed to selectively functionalize the C-H bonds adjacent to the amino group, providing a direct route to substituted analogues without the need for pre-functionalized starting materials.

The bromine atom is a prime site for catalytic C-H arylation reactions, such as the Fujiwara-Morita reaction, which would allow for the direct coupling of the benzofurazan with various alkenes. Additionally, the development of novel catalytic systems for the amination of the C-Br bond, potentially using copper or palladium catalysts, could provide alternative routes to N-substituted derivatives.

The benzofurazan ring itself can influence catalytic processes. The electron-withdrawing nature of this heterocycle can activate adjacent C-H bonds, making them susceptible to catalytic functionalization. Investigations into the coordination chemistry of the nitrogen atoms in the oxadiazole ring with various metal centers could lead to the discovery of novel catalytic activities, where the benzofurazan acts as a ligand.

Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine and its derivatives requires detailed spectroscopic analysis. While standard techniques like ¹H and ¹³C NMR are routine, the application of more advanced spectroscopic methods will be crucial for elucidating subtle structural features and reaction mechanisms.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of proton and carbon signals, especially in more complex analogues. ipb.pt NOESY experiments can provide insights into the spatial proximity of different parts of the molecule, which is particularly important for understanding intermolecular interactions in self-assembled systems. ipb.pt For derivatives containing other heteroatoms, such as fluorine or phosphorus, the use of ¹⁹F and ³¹P NMR spectroscopy will be essential.

To probe the electronic structure and excited-state properties, UV-Vis and fluorescence spectroscopy are key. For fluorescent derivatives, determining quantum yields and lifetimes will be important for assessing their potential as molecular probes or in optoelectronic devices. The study of solvatochromism, the change in spectroscopic properties with solvent polarity, can provide information about the charge distribution in the ground and excited states.

For a deeper mechanistic understanding of reactions involving this framework, in-situ spectroscopic monitoring techniques are highly valuable. For instance, monitoring the progress of a catalytic cross-coupling reaction using in-situ IR or NMR spectroscopy can help identify reaction intermediates and elucidate the catalytic cycle.

Integration into Supramolecular Architectures and Self-Assembly Systems

The unique combination of a polar amino group, a hydrophobic aromatic core, and a halogen-bonding capable bromine atom makes 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine an attractive building block for the construction of supramolecular architectures and self-assembling systems.

Future work should focus on the design and synthesis of amphiphilic derivatives of this compound. By attaching long alkyl chains to the amino group or other positions on the aromatic ring, molecules can be created that self-assemble in aqueous or organic media to form micelles, vesicles, or other nanostructures. These self-assembled systems could find applications in drug delivery, sensing, and catalysis.

The potential for this compound to act as a guest in various host-guest systems should also be explored. The electron-deficient nature of the benzofurazan ring suggests it could form charge-transfer complexes with electron-rich host molecules like cyclophanes or crown ethers. arkat-usa.org Conversely, the amino group could interact with acidic host molecules.

The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. By co-crystallizing 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine with halogen bond acceptors, novel solid-state architectures with defined structures and properties could be created.

Theoretical Design of Next-Generation Benzo[c]acs.orgresearchgate.netresearchgate.netoxadiazole-Based Materials and Molecular Tools

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of new materials and molecular tools based on the 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine scaffold.

DFT calculations can be used to predict the electronic properties of a wide range of virtual analogues, including their HOMO and LUMO energy levels, band gaps, and dipole moments. This information is crucial for screening potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical studies on related benzothiadiazole-based polymers have demonstrated the utility of DFT in predicting and understanding their electronic properties. researchgate.net

Computational methods can also be employed to model the spectroscopic properties of these molecules, aiding in the interpretation of experimental data. Time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption and emission spectra, providing insights into the nature of electronic transitions.

Furthermore, molecular modeling can be used to study the interactions of 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine derivatives with biological targets, such as enzymes or receptors. Docking studies can predict binding modes and affinities, guiding the design of new drug candidates. The design of novel benzofuran-triazole hybrids has been successfully guided by molecular docking to investigate binding affinities. nih.gov

By combining theoretical predictions with experimental validation, the development of next-generation materials and molecular tools based on the 7-Bromobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-4-amine framework can be significantly accelerated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.